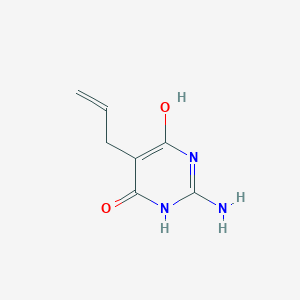

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nucleic Acid Analogues

2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, as a pyrimidine base analog, is studied for its potential to participate in nonstandard base pairs within nucleic acids, retaining Watson-Crick geometry but with a unique hydrogen bonding pattern. Such analogs are crucial for understanding genetic encoding and molecular recognition in nucleic acids, providing insights into non-canonical base pairing mechanisms that could have implications in genetic engineering and therapy (Voegel, Benner, & von Krosigk, 1993).

Antimicrobial Activity

Research into pyrimidine derivatives has shown that certain compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial agents. For example, compounds synthesized from aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride displayed significant antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Aldose Reductase Inhibition

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds exhibit micromolar to submicromolar inhibitory activity, with modifications to the pyridopyrimidinone structure affecting potency. The presence of hydroxy groups enhances inhibitory effectiveness, suggesting these derivatives' potential in treating or managing diabetes-related disorders (La Motta et al., 2007).

Fluorescent Sensors

Novel pyrimidinone-based compounds have been developed as fluorescent sensors for detecting metal ions, such as aluminum, which have significant implications in environmental monitoring and biomedical diagnostics. These sensors exhibit high sensitivity and specificity for aluminum ions, with potential applications in imaging and analytical chemistry (Yadav & Singh, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit immune-activated nitric oxide production

Result of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production , suggesting that this compound may also have immunomodulatory effects.

Propiedades

IUPAC Name |

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEHFUXYYSUSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(NC1=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B493484.png)

![N-[(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B493485.png)

![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B493486.png)

![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B493488.png)

![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B493489.png)

![2-Isopropyl-5-methylphenyl (5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl ether](/img/structure/B493490.png)

![N-[2-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B493492.png)

![N-({5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B493493.png)

![N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B493494.png)

![4-methyl-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B493497.png)

![N-[2-(5-{[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B493501.png)

![2-methyl-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B493502.png)

![2-({5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B493505.png)

![methyl 3-{[({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B493506.png)